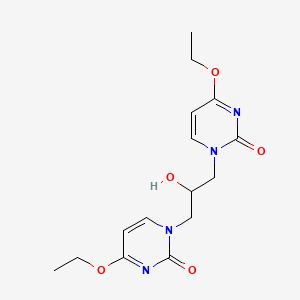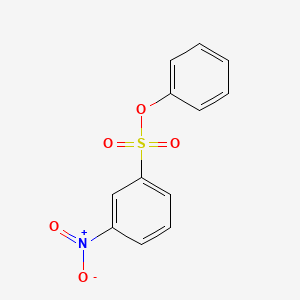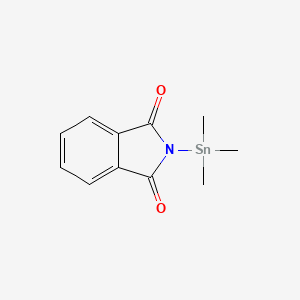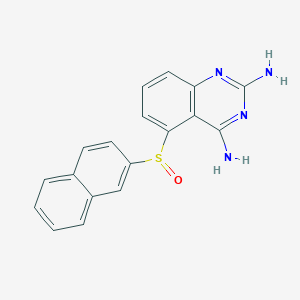
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
The synthesis of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- can be achieved through various synthetic routes. Common methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This involves the use of phase-transfer catalysts to transfer reactants between different phases, improving the reaction efficiency.
Analyse Des Réactions Chimiques
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit dihydrofolate reductase, an enzyme involved in folate metabolism . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, leading to the accumulation of uracil in DNA and ultimately cell death .
Comparaison Avec Des Composés Similaires
2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- can be compared with other similar compounds, such as:
5-Phenylsulfanyl-2,4-Quinazolinediamine: This compound also inhibits dihydrofolate reductase but has a different substituent at the 5-position.
6-(2-naphthylsulfonyl)-2,4-quinazolinediamine: This compound has a sulfonyl group instead of a sulfinyl group, which affects its chemical reactivity and biological activity.
The uniqueness of 2,4-Quinazolinediamine, 5-(2-naphthalenylsulfinyl)- lies in its specific substituent at the 5-position, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
50828-19-8 |
|---|---|
Formule moléculaire |
C18H14N4OS |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-naphthalen-2-ylsulfinylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4OS/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)24(23)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
Clé InChI |
KXMCHNWKSAWQMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC=CC4=C3C(=NC(=N4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


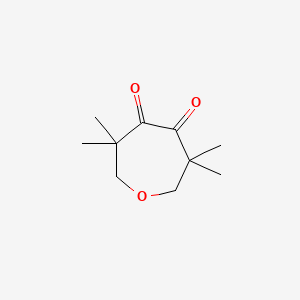
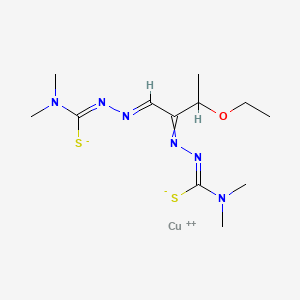
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
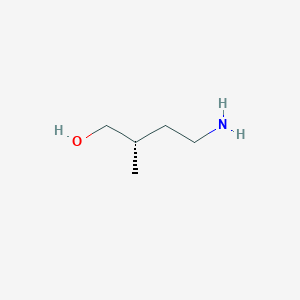
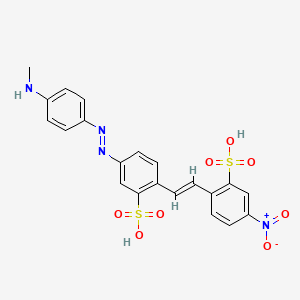

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
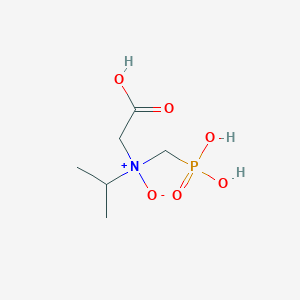
![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)
